molecular formula C27H31N5O3S B11426676 N-(3,4-dimethoxyphenethyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3,4-dimethoxyphenethyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11426676
M. Wt: 505.6 g/mol
InChI Key: MFQZQPMBDMFTPI-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings, triazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the dimethoxyphenyl ethylamine derivative. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole or pyrrole rings, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE could be studied for its therapeutic potential. Its ability to modulate biological pathways may make it useful in treating diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include other triazole-containing molecules, pyrrole derivatives, and compounds with dimethoxyphenyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.

Properties

Molecular Formula

C27H31N5O3S

Molecular Weight

505.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H31N5O3S/c1-19-7-10-21(11-8-19)32-25(17-22-6-5-15-31(22)2)29-30-27(32)36-18-26(33)28-14-13-20-9-12-23(34-3)24(16-20)35-4/h5-12,15-16H,13-14,17-18H2,1-4H3,(H,28,33)

InChI Key

MFQZQPMBDMFTPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)CC4=CC=CN4C

Origin of Product

United States

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